4-Hydroxy-2-methoxyquinoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-6-9(12)7-4-2-3-5-8(7)11-10/h2-6H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYINUVGUKQTIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-Methoxyquinoline in Organic Solvents
Introduction
4-Hydroxy-2-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it is a privileged scaffold in drug discovery, with related compounds showing a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The solubility of this compound in various organic solvents is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening processes.[4]
This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, practical methodologies for its experimental determination, and insights into the interpretation of solubility data for research and development applications.
Molecular Structure and its Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. This compound possesses several key functional groups that determine its interactions with different solvents:
-
Quinoline Core: The bicyclic aromatic ring system is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
4-Hydroxy Group (-OH): This group is a hydrogen bond donor and acceptor, capable of forming strong interactions with protic solvents like alcohols.[5][6] It also contributes to the molecule's overall polarity.
-
2-Methoxy Group (-OCH3): The ether linkage is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Nitrogen Atom: The nitrogen atom in the quinoline ring is a hydrogen bond acceptor.
The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting that its solubility will be highly dependent on the solvent's properties.
Tautomerism: The Quinolinone Form
It is crucial to recognize that 4-hydroxyquinolines can exist in equilibrium with their tautomeric form, the 4-quinolinones. In the case of this compound, this would be 2-methoxy-1H-quinolin-4-one. The position of this equilibrium can be influenced by the solvent, which in turn affects solubility. The quinolinone form possesses a lactam structure, which can also engage in hydrogen bonding.
Predicting Solubility: "Like Dissolves Like"
The principle of "like dissolves like" provides a qualitative prediction of solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of this compound is expected to form strong hydrogen bonds with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are hydrogen bond acceptors. The hydroxyl group of the solute can donate a hydrogen bond to the solvent, and the methoxy and quinoline nitrogen can accept hydrogen bonds. Good solubility is anticipated in these solvents. For the related compound 4-hydroxyquinoline, a high solubility of 50 mg/mL in DMSO has been reported.[7]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weaker van der Waals forces. The nonpolar quinoline backbone will have some affinity for these solvents, but the polar hydroxyl and methoxy groups will limit solubility.
The overall solubility will be a balance of these interactions. It is expected that this compound will exhibit higher solubility in polar solvents, particularly those capable of hydrogen bonding.
Experimental Determination of Solubility
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm)
-
Analytical balance
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau.[9]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method:
-
UV-Vis Spectrophotometry: Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent.[11][12] Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the filtered supernatant to determine its concentration from the calibration curve.[13]
-
HPLC: Develop an appropriate HPLC method (column, mobile phase, flow rate, and detector wavelength) to separate and quantify this compound. Create a calibration curve by plotting peak area versus concentration for the standard solutions. Use the peak area of the filtered supernatant to determine its concentration.
-
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L).
-
Visualizing the Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Tabulated Solubility Data
| Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |
| Hexane | 1.9 | (To be determined) |
| Toluene | 2.4 | (To be determined) |
| Ethyl Acetate | 6.0 | (To be determined) |
| Acetone | 21 | (To be determined) |
| Ethanol | 25 | (To be determined) |
| Methanol | 33 | (To be determined) |
| Dimethyl Sulfoxide (DMSO) | 47 | (To be determined) |
Interpreting the Results
The solubility data will provide valuable insights into the physicochemical properties of this compound.
-
Correlation with Solvent Polarity: A positive correlation between solubility and the solvent's dielectric constant would suggest that polar interactions are the primary drivers of solvation.
-
Role of Hydrogen Bonding: Comparing solubility in protic versus aprotic solvents with similar dielectric constants can elucidate the importance of hydrogen bonding. For example, higher solubility in ethanol compared to acetone would highlight the significance of the solute's hydroxyl group acting as a hydrogen bond donor.
-
Impact of Molecular Structure: The obtained solubility profile can be rationalized based on the molecular structure of this compound, considering the contributions of the polar functional groups and the nonpolar aromatic core.
Factors Influencing Solubility Measurements
It is important to be aware of factors that can affect the accuracy and reproducibility of solubility measurements:
-
Purity of the Compound: Impurities can significantly alter the measured solubility.
-
Temperature: Solubility is temperature-dependent. Therefore, precise temperature control is crucial.
-
pH (for aqueous solutions): The ionization state of the compound will significantly impact its solubility in aqueous media.
-
Polymorphism: Different crystalline forms of a compound can have different solubilities.
Applications in Research and Drug Development
A thorough understanding of the solubility of this compound is paramount for its successful application in various scientific disciplines:
-
Organic Synthesis: The choice of solvent for a reaction is often dictated by the solubility of the reactants. Good solubility ensures a homogeneous reaction mixture and can improve reaction rates.
-
Purification: Recrystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at different temperatures.
-
Drug Formulation: For a compound to be developed as a therapeutic agent, it must be formulated in a suitable delivery vehicle. Solubility in pharmaceutically acceptable solvents is a key consideration.
-
Biological Screening: In vitro biological assays often require the compound to be dissolved in a solvent, typically DMSO, for administration to cell cultures or enzymes. Poor solubility can lead to precipitation and inaccurate results.
Conclusion
References
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. Available at: [Link]
- Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- A REVIEW ON QUINOLINE AND ITS DERIV
- Babu, A. R., & S, S. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Verma, R., Kumar, L., & Suhas, b. (2015). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library.
-
Quinoline. Wikipedia. Available at: [Link]
-
4-Methoxyquinoline. PubChem. Available at: [Link]
- Sawant, M. P., & Deokar, G. S. (2023).
-
Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]
- 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
- Ronzon, Q., Zhang, W., Casaretto, N., Mouray, E., Florent, I., & Nay, B. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2021). Journal of Physics: Conference Series.
- Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties.
- Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent.
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC.
- Shake-Flask Solubility Assay. Enamine.
- solubility and molecular forces. International Journal of Current Advanced Research.
- Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures
- Preparation of 4-hydroxyquinoline compounds.
- Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubiliz
- Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Taylor & Francis Online.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
- Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight
- Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. NIH.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- 6.3: Hydrogen Bonding Interactions and Solubility. Chemistry LibreTexts.
- Syntheses of deriv
- ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
- 4-Hydroxyquinolin-2-ones and their Close Structural Analogues as a New Source of Highly Effective Pain-Killers. An-Najah Staff.
- UV Spectrophotometric method for the identification and solubility determin
- Striking Impact of Solvent Polarity on the Strength of Hydrogen‐Bonded Complexes: A Nexus Between Theory and Experiment. NIH.
- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
- The Effects of Hydrogen-Bonding Environment on the Polarization and Electronic Properties of Water Molecules.
- 2.1.5: Spectrophotometry. Chemistry LibreTexts.
- Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
- Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
-
4-Methoxyphenol. PubChem. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Selective O-Methylation of 2,4-Quinolinediol
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-Methoxy-2-Quinolone
2,4-Quinolinediol, which predominantly exists in its more stable tautomeric form, 4-hydroxy-2(1H)-quinolone, is a foundational scaffold in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities. The strategic methylation of the hydroxyl group at the C4 position to yield 4-methoxy-2-quinolone is a critical transformation in the synthesis of numerous biologically active compounds, including alkaloids and potential therapeutic agents. However, the ambident nucleophilic nature of the 4-hydroxy-2-quinolone system, possessing both a phenolic hydroxyl group and an amide nitrogen, presents a significant challenge in achieving regioselectivity. This guide provides a comprehensive protocol for the selective O-methylation of 2,4-quinolinediol, delving into the mechanistic rationale behind the experimental design to ensure high yields of the desired O-alkylated product while minimizing the formation of the N-methylated isomer.
Understanding the Core Chemistry: Tautomerism and Ambident Reactivity
2,4-Quinolinediol exists in a tautomeric equilibrium, strongly favoring the 4-hydroxy-2(1H)-quinolone form. This equilibrium is crucial as it presents two potential sites for methylation: the oxygen of the hydroxyl group and the nitrogen of the amide.
Caption: Tautomeric equilibrium of 2,4-quinolinediol.
The outcome of the methylation reaction (O- vs. N-alkylation) is governed by several factors, including the choice of methylating agent, base, and solvent, which can be rationalized by the Hard and Soft Acids and Bases (HSAB) principle. The enolate oxygen is a "hard" nucleophilic center, while the amide nitrogen is a "softer" nucleophilic center. Consequently, "harder" methylating agents are expected to favor O-methylation.
Materials and Reagents
| Material/Reagent | Grade | Supplier (Example) | CAS Number |
| 2,4-Quinolinediol | ≥97% | Sigma-Aldrich | 86-95-3 |
| Dimethyl Sulfate (DMS) | ≥99% | Sigma-Aldrich | 77-78-1 |
| Methyl Iodide (MeI) | ≥99% | Sigma-Aldrich | 74-88-4 |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 |
| Anhydrous Acetone | Reagent Grade | Fisher Scientific | 67-64-1 |
| Anhydrous N,N-Dimethylformamide (DMF) | Reagent Grade | Fisher Scientific | 68-12-2 |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Sigma-Aldrich | 584-08-7 |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexanes | HPLC Grade | Fisher Scientific | 110-54-3 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Fisher Scientific | 7757-82-6 |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |
Safety Precautions:
-
Dimethyl sulfate and methyl iodide are highly toxic and carcinogenic. All manipulations should be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Two primary protocols are presented, offering flexibility in reagent choice and reaction conditions to achieve selective O-methylation.
Protocol 1: Methylation using Dimethyl Sulfate (DMS) and Potassium Carbonate
This protocol is a classic approach that often provides good selectivity for O-methylation.
Sources
The Alchemist's Guide to 4-Hydroxy-2-methoxyquinoline: A Pharmaceutical Intermediate of Emerging Significance
For the discerning researcher, scientist, and drug development professional, this guide illuminates the path to harnessing 4-hydroxy-2-methoxyquinoline as a pivotal intermediate in pharmaceutical synthesis. We move beyond mere procedural lists to explore the underlying chemical principles and strategic considerations that govern its reactivity and application. This document is crafted to serve as both a practical laboratory companion and a deeper dive into the chemical logic that empowers modern drug discovery.
Section 1: The Strategic Importance of this compound
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Within this privileged class of heterocycles, this compound emerges as a particularly versatile building block. Its strategic value lies in the orthogonal reactivity of its functional groups: the nucleophilic 4-hydroxy group, the activated C3 position, and the stable 2-methoxy group which influences the electronic properties of the quinoline ring. This unique arrangement allows for sequential and site-selective modifications, making it an ideal precursor for the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.
Physicochemical Characterization
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for process development, quality control, and ensuring reaction reproducibility. The data presented below for this compound and its close analogs provides a baseline for its handling and characterization.
| Property | This compound | 4-Hydroxy-7-methoxyquinolin-2(1H)-one (Analog)[2] | 4-Hydroxy-2-methylquinoline (Analog)[3][4] |
| CAS Number | 6931-16-4 (for 2-methoxyquinoline) | 27037-34-9 | 607-67-0 |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₃ | C₁₀H₉NO |
| Molecular Weight | 175.18 g/mol | 191.18 g/mol | 159.18 g/mol |
| Appearance | White to off-white powder (predicted) | Solid | Pale cream to pale brown powder |
| Melting Point | Data not available | 347-348.8 °C | 230.5-236.5 °C |
| Boiling Point | Data not available | 429.5 °C | Data not available |
| Solubility | Sparingly soluble in common organic solvents (predicted) | Data not available | Data not available |
Section 2: Synthesis of the Core Scaffold – A Protocol Grounded in Classic Reactions
The construction of the this compound core can be efficiently achieved through established named reactions in heterocyclic chemistry, such as the Conrad-Limpach or Gould-Jacobs reactions.[5] These methods offer a reliable pathway from readily available starting materials. Below, we present a protocol adapted from the principles of the Conrad-Limpach synthesis.
Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction
This protocol outlines the synthesis starting from 3-methoxyaniline and diethyl malonate, proceeding through an intermediate enamine followed by thermal cyclization.
Step 1: Formation of Diethyl (3-methoxyphenylamino)methylenemalonate
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methoxyaniline (1.0 eq), diethyl ethoxymethylenemalonate (1.1 eq), and ethanol (5 mL per gram of aniline).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Reaction Setup: In a flask suitable for high-temperature reactions (e.g., a three-necked flask with a high-boiling-point thermometer and a condenser), add the crude enamine intermediate from Step 1 to a high-boiling-point solvent such as diphenyl ether.
-
Cyclization: Heat the mixture to approximately 250 °C. The cyclization is typically accompanied by the evolution of ethanol. Maintain this temperature for 30-60 minutes.
-
Isolation and Purification: Cool the reaction mixture to room temperature, which should induce precipitation of the product. Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling-point solvent. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water.
Section 3: Application as a Pharmaceutical Intermediate – Key Transformations and Protocols
The utility of this compound as a pharmaceutical intermediate is demonstrated through its reactivity at the 4-hydroxy and 3-positions. The following protocols detail two fundamental transformations that unlock a diverse chemical space for drug discovery.
Application Note 1: O-Alkylation of the 4-Hydroxy Group
The 4-hydroxy group is a key handle for introducing a variety of side chains, often crucial for modulating the biological activity and pharmacokinetic properties of the final compound. O-alkylation is a common strategy to achieve this.
Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride, is critical to deprotonate the phenolic hydroxyl group, forming a nucleophilic alkoxide. The reaction is typically performed in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the solubility of the reactants and to avoid protonation of the alkoxide. An excess of the alkylating agent is used to drive the reaction to completion.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Application Note 2: C3-Functionalization via the Mannich Reaction
The C3 position of the 4-hydroxyquinoline scaffold is activated towards electrophilic substitution due to the electron-donating effect of the 4-hydroxy group. The Mannich reaction is a classic and powerful method for introducing aminomethyl groups at this position, providing a gateway to a variety of further chemical modifications.
Causality Behind Experimental Choices: The Mannich reaction is a three-component reaction involving an active hydrogen compound (in this case, this compound), formaldehyde, and a secondary amine. The reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like intermediate from formaldehyde and the secondary amine, which is then attacked by the electron-rich C3 position of the quinoline ring. The reaction is often carried out in a protic solvent like ethanol to facilitate the formation of the iminium ion.
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reaction: To this solution, add aqueous formaldehyde (37 wt. %, 1.5 eq) and a secondary amine (e.g., dimethylamine, 1.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. Monitor the reaction progress by TLC.
-
Isolation and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Section 4: Conclusion and Future Outlook
This compound stands as a testament to the power of functionalized heterocyclic intermediates in modern pharmaceutical development. Its well-defined reactivity at multiple positions provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols detailed herein, grounded in established chemical principles, offer a reliable starting point for researchers to explore the vast potential of this versatile building block. As the quest for novel therapeutics continues, the strategic application of such intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.
References
-
BIOSYNCE. (n.d.). 4-Hydroxy-7-methoxyquinolin-2(1H)-one CAS 27037-34-9. Retrieved from [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyquinoline. Retrieved from [Link]
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4-Hydroxy-2-methoxyquinoline: A Promising Scaffold for Novel Antimalarial Drug Design
Introduction: The Urgent Need for New Antimalarial Agents
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a major global health challenge, with millions of cases and hundreds of thousands of deaths reported annually. The emergence and spread of drug-resistant parasite strains, particularly to frontline artemisinin-based combination therapies, underscores the critical need for the development of new antimalarial agents with novel mechanisms of action.[1] The quinoline class of compounds has historically been a cornerstone of antimalarial chemotherapy, with drugs like chloroquine and quinine playing pivotal roles for decades.[2][3] This application note explores the potential of the 4-hydroxy-2-methoxyquinoline scaffold as a privileged structure for the design and synthesis of a new generation of antimalarial drugs.
The this compound Scaffold: A Privileged Framework
The this compound core represents a promising starting point for the development of new antimalarial compounds. This scaffold is a derivative of the broader 4-quinolone class, which is known to exhibit significant antimalarial activity.[4] The presence of a hydroxyl group at the 4-position and a methoxy group at the 2-position offers key pharmacophoric features and multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The hydroxyl group, in particular, has been shown to be crucial for the biological activity of related quinolinone compounds.[5]
Proposed Mechanism of Action
Quinoline-based antimalarials primarily exert their effect during the blood stage of the parasite's life cycle.[3] The parasite digests hemoglobin within its acidic food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[6][7] It is widely accepted that quinoline drugs interfere with this detoxification process.[3][7]
The proposed mechanism for this compound derivatives involves several key steps:
-
Accumulation in the Food Vacuole: As weak bases, these compounds are thought to accumulate in the acidic food vacuole of the parasite.[8]
-
Inhibition of Hemozoin Formation: The planar quinoline ring system can interact with heme, preventing its polymerization into hemozoin.[9] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell death.[6]
-
Potential Inhibition of the Cytochrome bc1 Complex: Some 4-quinolones have been shown to inhibit the mitochondrial electron transport chain at the cytochrome bc1 complex (complex III).[4] This disrupts essential metabolic pathways, such as pyrimidine synthesis, which are vital for parasite development.[4]
Caption: Proposed dual mechanism of action for this compound derivatives.
Synthetic Chemistry Protocols
The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and versatile approach is the Conrad-Limpach reaction.[10]
Protocol 1: Synthesis of the this compound Scaffold
This protocol outlines a general procedure for the synthesis of the core scaffold, which can then be further functionalized.
Materials:
-
m-Anisidine
-
Diethyl malonate
-
Diphenyl ether
-
Sodium metal
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Condensation: In a round-bottom flask, slowly add sodium metal to absolute ethanol under an inert atmosphere to prepare sodium ethoxide. To this, add m-anisidine followed by the dropwise addition of diethyl malonate.
-
Step 2: Cyclization: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, cool the mixture and pour it into ice-cold water.
-
Step 3: Thermal Cyclization: The intermediate from the condensation is added to a high-boiling point solvent like diphenyl ether and heated to approximately 250°C to induce thermal cyclization.
-
Step 4: Hydrolysis and Neutralization: After cyclization, the reaction mixture is cooled, and the product is precipitated. The crude product is then hydrolyzed with aqueous NaOH, followed by neutralization with HCl to yield the this compound.
-
Step 5: Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient.
Caption: General synthetic workflow for the this compound scaffold.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its antimalarial activity. SAR studies on related quinoline and quinolone compounds provide valuable insights for rational drug design.[11][12][13]
Key Positions for Modification:
-
C3-Position: Substitution at this position can significantly impact activity. Introduction of various aryl or alkyl groups can modulate lipophilicity and steric interactions with the biological target.[1]
-
C6 and C7-Positions: Introduction of electron-withdrawing or electron-donating groups on the benzo ring can influence the electronic properties of the quinoline system and its ability to interact with heme. For example, a chloro group at the 7-position is often critical for the activity of 4-aminoquinolines.[8]
-
4-Hydroxy Group: While generally considered important for activity, esterification or etherification of this group can be explored to create prodrugs with improved pharmacokinetic profiles.[5]
-
2-Methoxy Group: Modification or replacement of the methoxy group can alter the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity.
| Position of Substitution | Type of Substituent | Expected Impact on Activity | Rationale |
| C3 | Small alkyl chains | May enhance lipophilicity and cell permeability. | Increased interaction with lipid-rich environments like the parasite's food vacuole. |
| C3 | Aromatic rings (e.g., phenyl) | Can introduce additional binding interactions (e.g., π-π stacking).[1] | Potential for enhanced target engagement. |
| C6, C7 | Electron-withdrawing groups (e.g., -Cl, -CF3) | Often increases potency.[8] | Modulates the pKa of the quinoline nitrogen, affecting accumulation in the food vacuole. |
| C6, C7 | Electron-donating groups (e.g., -OCH3) | Variable effects, can either increase or decrease activity. | Alters the electron density of the aromatic system, influencing interactions with heme. |
| 4-OH | Ester or Ether linkage | May act as a prodrug, improving bioavailability. | Cleavage in vivo to release the active 4-hydroxy compound. |
In Vitro and In Vivo Antimalarial Screening Protocols
Once a library of this compound derivatives has been synthesized, their antimalarial efficacy must be evaluated through a series of in vitro and in vivo assays.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This is a widely used and reliable method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[14]
Materials:
-
P. falciparum culture (chloroquine-sensitive, e.g., 3D7, and chloroquine-resistant, e.g., K1, Dd2 strains)
-
Human red blood cells (O+)
-
Complete RPMI 1640 medium
-
SYBR Green I nucleic acid stain
-
Lysis buffer (containing saponin)
-
96-well microplates
-
Standard antimalarial drugs (e.g., chloroquine, artemisinin) for positive controls
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in complete medium.
-
Plate Seeding: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.
-
Drug Addition: Add the serially diluted compounds to the wells. Include wells with untreated parasites (negative control) and parasites treated with standard drugs (positive control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour at room temperature.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: In Vitro Cytotoxicity Assay (Resazurin-based)
It is essential to assess the toxicity of the compounds against mammalian cells to determine their selectivity index (SI).[14][15]
Materials:
-
Human cell line (e.g., HEK293T, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
Resazurin Addition: Add resazurin solution to each well and incubate for an additional 2-4 hours.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) and determine the Selectivity Index (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.
Protocol 4: In Vivo Efficacy Testing (Mouse Model)
Promising compounds from in vitro screening should be evaluated for their in vivo efficacy using a rodent malaria model, such as Plasmodium berghei in mice.[16][17][18]
Materials:
-
Plasmodium berghei (ANKA strain)
-
Mice (e.g., Swiss Webster)
-
Test compounds formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Standard antimalarial drug (e.g., chloroquine)
Procedure (4-Day Suppressive Test):
-
Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.
-
Treatment: Administer the test compounds orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.
-
Parasitemia Monitoring: On day 5 post-infection, collect thin blood smears from the tail of each mouse.
-
Smear Analysis: Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
Data Analysis: Calculate the percentage of parasite suppression compared to the untreated control group.
Caption: A comprehensive workflow for antimalarial drug discovery using the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a valuable and versatile starting point for the development of novel antimalarial drugs. Its synthetic tractability, coupled with a likely dual mechanism of action targeting both heme detoxification and mitochondrial function, makes it an attractive candidate for overcoming existing drug resistance. The protocols detailed in this application note provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of new derivatives. Future research should focus on extensive SAR studies to identify compounds with potent multi-stage activity, favorable ADMET properties, and a high barrier to resistance development.
References
- Evaluation of the Activity of 4-Quinolones against Multi-Life Stages of Plasmodium spp. (2025). ACS Omega.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
- The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
- Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Deriv
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
- Synthesis of Lapachol and 4-Hydroxyquinazoline Derivatives as Candidates for Antimalarial Activity. Orbital: The Electronic Journal of Chemistry.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
- Synthesis and antimalarial activity of novel N-{2-[2-(2-aminoethoxy) ethoxy] ethyl}. Indian Journal of Chemistry.
- IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
- Quinoline antimalarials: mechanisms of action and resistance. Trends in Pharmacological Sciences.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry.
- Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium. Journal of Medicinal Chemistry.
- Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo.
- Antimalarial efficacy screening: in vitro and in vivo protocols.
- Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
- Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine. European Journal of Medicinal Chemistry.
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Archiv der Pharmazie.
- In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista do Instituto de Medicina Tropical de São Paulo.
- Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. YouTube.
- Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE.
- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. European Journal of Medicinal Chemistry.
- Quinolines- Antimalarial drugs.pptx. SlideShare.
Sources
- 1. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Activity of 4‑Quinolones against Multi-Life Stages of Plasmodium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.co.za [journals.co.za]
- 7. pnas.org [pnas.org]
- 8. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolines- Antimalarial drugs.pptx [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. scielo.br [scielo.br]
- 16. mmv.org [mmv.org]
- 17. Synthesis and antimalarial evaluation of some 4-quinazolinone derivatives based on febrifugine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.plos.org [journals.plos.org]
Troubleshooting & Optimization
Separation of 2-methoxy-4-hydroxyquinoline from 4-methoxy-2-hydroxyquinoline
Technical Support Center: Isomer Separation Guide
Topic: Strategic Separation of 2-methoxy-4-hydroxyquinoline and 4-methoxy-2-hydroxyquinoline
Welcome to the technical support center. This guide provides in-depth troubleshooting advice and methodologies for the challenging separation of the positional isomers 2-methoxy-4-hydroxyquinoline and 4-methoxy-2-hydroxyquinoline. As researchers and drug development professionals, achieving high purity of a target isomer is critical for accurate downstream applications and regulatory compliance. This document is structured to provide not just protocols, but the underlying chemical principles to empower you to solve separation challenges effectively.
Part 1: Understanding the Core Challenge: Tautomerism and Polarity
The primary difficulty in separating these isomers stems from their identical molecular weight and formula. However, their distinct substitution patterns lead to crucial differences in their electronic structure and physicochemical properties, which we can exploit. A key concept is tautomerism; these molecules exist in equilibrium between a hydroxyquinoline (enol-like) form and a more stable quinolone (keto-like) form, particularly in polar solvents.[1][2] The position of the methoxy group dictates the dominant tautomer and, consequently, the molecule's overall polarity and acidity/basicity.
-
4-methoxy-2-hydroxyquinoline exists predominantly as the 4-methoxy-2(1H)-quinolone tautomer. This structure contains a classic amide bond within the heterocyclic ring.
-
2-methoxy-4-hydroxyquinoline exists predominantly as the 2-methoxy-4(1H)-quinolone tautomer. This structure features a vinylogous amide, where the electronic influence of the nitrogen and carbonyl group is transmitted through a double bond.
This structural difference is the foundation of our separation strategy. The 2-methoxy-4(1H)-quinolone is generally expected to be more polar due to the more exposed and polarized vinylogous amide system compared to the more conventional amide in the 4-methoxy-2(1H)-quinolone.
Caption: Tautomeric equilibrium of the two isomers.
Comparative Physicochemical Properties
| Property | 2-methoxy-4-hydroxyquinoline | 4-methoxy-2-hydroxyquinoline | Rationale for Separation |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | Identical |
| Molecular Weight | 175.18 g/mol | 175.18 g/mol | Identical |
| Dominant Tautomer | 2-methoxy-4(1H)-quinolone | 4-methoxy-2(1H)-quinolone | Different electronic distribution and hydrogen bonding potential. |
| Predicted Polarity | Higher | Lower | The vinylogous amide in 2-methoxy-4(1H)-quinolone creates a more polarized system, leading to stronger interactions with polar stationary phases. |
| Predicted pKa (Acidity) | More Acidic | Less Acidic | The hydroxyl proton in the 4-position is part of a vinylogous carboxylic acid system, making it more acidic and easier to deprotonate. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the separation process in a direct question-and-answer format.
Issue 1: My TLC shows poor or no separation between the two isomer spots. How can I improve resolution?
This is a frequent starting problem, indicating an unsuitable mobile phase. The goal is to find a solvent system that maximizes the small polarity difference between the isomers.
Causality & Solution: The similar Rf values suggest that the chosen solvent system treats both isomers with nearly equal affinity. To resolve them, you must modulate the mobile phase to better discriminate between their polarities. The more polar 2-methoxy-4(1H)-quinolone should have a lower Rf value (travel less) on a normal-phase silica plate.
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not rely on a single solvent system. Test a range of mixtures with varying polarity. A good starting point is a mid-polarity system like ethyl acetate/hexane and then adjusting from there.
-
Introduce a Polar Modifier: Add a small percentage (0.5-2%) of methanol or ethanol to a non-polar system like dichloromethane (DCM) or ethyl acetate. This will increase the mobile phase's polarity, causing both spots to move further up the plate, but often enhances the separation between them.
-
Utilize an Acidic or Basic Additive:
-
Acetic Acid (AcOH): Adding a trace amount (0.1-0.5%) can protonate the basic nitrogen atom on the quinoline ring. This can alter the molecule's interaction with the acidic silica gel surface, often improving spot shape and resolution.
-
Triethylamine (TEA): Adding a trace amount (0.1-0.5%) can deprotonate the acidic sites on the silica gel surface, reducing tailing of these basic compounds and potentially improving separation.
-
Table of Suggested TLC Solvent Systems for Screening:
| System | Ratio (v/v) | Purpose |
| Hexane : Ethyl Acetate | 70:30 → 30:70 | Standard polarity screen. |
| Dichloromethane : Methanol | 98:2 → 90:10 | More polar system for tightly-bound compounds. |
| Ethyl Acetate : Methanol | 99:1 → 95:5 | Fine-tuning polarity. |
| Toluene : Acetone | 80:20 | Alternative solvent classes to change selectivity. |
| Ethyl Acetate + 0.5% AcOH | 100% | Acid modifier to improve peak shape. |
Issue 2: My preparative column chromatography yields broad peaks and many mixed fractions.
This indicates a problem with the column setup or elution conditions, leading to poor efficiency. Effective separation requires sharp, well-defined bands as the compounds travel through the column.
Causality & Solution: Peak broadening is often caused by overloading the column, using an inappropriate solvent system (too strong or too weak), poor column packing, or loading the sample in a solvent that is too strong. The key is to translate the optimized TLC conditions into a preparative method correctly.
Caption: Troubleshooting workflow for poor column resolution.
Protocol: Optimizing Preparative Column Chromatography
-
Select the Right Mobile Phase: Based on your optimized TLC, choose a solvent system that gives the target isomer an Rf of ~0.2-0.3 and the other isomer an Rf that is as different as possible. For preparative chromatography, you may need to use a slightly less polar solvent system than the one used for TLC.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally preferred. The column should have a high aspect ratio (length:diameter > 10:1) for difficult separations.
-
Sample Loading: This is a critical step.
-
Ideal Method (Dry Loading): Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol). Add a small amount of silica gel (2-3x the weight of your sample) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: If you must load as a liquid, dissolve the sample in the absolute minimum amount of the mobile phase or a solvent weaker than your mobile phase.
-
-
Elution: Start with the selected isocratic mobile phase. Collect small fractions and monitor them carefully by TLC. If separation is still difficult, a very shallow gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can be employed.
Issue 3: Can I use liquid-liquid extraction for a bulk separation?
Yes, this is a viable and scalable method if the pKa difference between the two isomers is significant enough. This technique leverages the differential solubility of the neutral and ionized forms of the compounds in aqueous and organic phases.
Causality & Solution: The 2-methoxy-4-hydroxyquinoline, with its more acidic vinylogous acid proton, can be deprotonated at a lower pH than the 4-methoxy-2-hydroxyquinoline. By carefully controlling the pH of an aqueous phase, we can selectively ionize the more acidic isomer, making it soluble in the aqueous layer, while the less acidic isomer remains in its neutral, organic-soluble form.
Protocol: pH-Swing Extraction
-
Dissolution: Dissolve the isomer mixture in a water-immiscible organic solvent like ethyl acetate or DCM.
-
Selective Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of an aqueous buffer with a precisely controlled pH. The ideal pH is between the pKa values of the two isomers. Start with a mildly basic buffer (e.g., pH 8-9 sodium bicarbonate solution) to selectively deprotonate the more acidic 2-methoxy-4-hydroxyquinoline.
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will now contain the sodium salt of the deprotonated 2-methoxy-4-hydroxyquinoline. The organic layer will contain the neutral 4-methoxy-2-hydroxyquinoline.
-
Isolation (Organic Layer): Drain the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to recover the 4-methoxy-2-hydroxyquinoline.
-
Isolation (Aqueous Layer): Drain the aqueous layer into a separate flask. Cool it in an ice bath and slowly acidify it with dilute HCl until the product precipitates out (target pH ~5-6). Collect the solid by filtration, wash with cold water, and dry to recover the 2-methoxy-4-hydroxyquinoline.
Part 3: Frequently Asked Questions (FAQs)
Q1: Which isomer is expected to elute first from a normal-phase (silica gel) column?
The less polar isomer, 4-methoxy-2-hydroxyquinoline , is expected to elute first. The more polar 2-methoxy-4-hydroxyquinoline will have stronger interactions with the polar silica gel and will be retained longer, eluting later.
Q2: What is the best way to confirm the identity and purity of my separated fractions?
A multi-technique approach is recommended for unambiguous confirmation:
-
HPLC: A powerful tool for assessing purity. A sharp, single peak on a well-developed method is a good indicator of high purity.[3]
-
¹H NMR Spectroscopy: This will confirm the chemical structure. The two isomers will have distinct proton chemical shifts and splitting patterns, especially for the protons on the heterocyclic ring and the methoxy group.
-
Mass Spectrometry (MS): This will confirm the molecular weight (175.18 g/mol ). While both isomers have the same mass, fragmentation patterns in MS/MS experiments can sometimes be used to differentiate them.[3]
Q3: My synthesis was a Conrad-Limpach reaction. What are the likely impurities?
The Conrad-Limpach synthesis typically involves the reaction of an aniline with a β-ketoester.[4] Potential impurities to be aware of during purification include:
-
Unreacted aniline or β-ketoester starting materials.
-
The intermediate enamine which has not undergone thermal cyclization.
-
Potential regioisomers if the aniline is asymmetrically substituted.
Part 4: Reference Protocols
Protocol 1: Analytical RP-HPLC Method for Purity Assessment
This method is designed to confirm the separation and assess the purity of the collected fractions.
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| UV Detection | 254 nm |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes |
This is a general starting method and may require optimization for baseline separation. Successful separation of quinoline isomers often requires careful control of mobile phase pH.[3][5]
References
-
Mercuration of quinoline give different isomers how could these isomers separated. (2017). ResearchGate. [Link]
-
Ito, Y., & Freeman, C. S. (2009). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1216(21), 4563-4571. [Link]
-
Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 43-52. [Link]
-
2-(2-quinolyl)quinoline - Solubility of Things. (n.d.). Solubility of Things. [Link]
- US Patent 2558211A. (1951). Preparation of 4-hydroxyquinoline compounds.
-
Farkas, V., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(11), 2776. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
-
Lee, J. Y., et al. (2017). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 136-145. [Link]
-
Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Arkivoc, 2012(1), 3324-3358. [Link]
-
4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Hydroxy-2-Methoxyquinoline
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information and troubleshooting advice for the purification of crude 4-hydroxy-2-methoxyquinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions during your experiments.
Understanding the Molecule: Keto-Enol Tautomerism
A critical aspect of 4-hydroxyquinolines, including the 2-methoxy derivative, is their existence in a tautomeric equilibrium between the keto (quinolone) and enol (quinoline) forms. This equilibrium can be influenced by factors such as solvent polarity and pH, which has significant implications for purification.[1][2] In many cases, the keto form is more stable, which can affect its chromatographic behavior and crystallization.[1]
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, tarry substance. What are the likely impurities?
A1: Dark, tarry crude products are common in quinoline syntheses like the Conrad-Limpach reaction.[3] The primary impurities often include:
-
Polymeric materials: Formed under the high temperatures and acidic or basic conditions of the synthesis.[3]
-
Unreacted starting materials: Such as the aniline derivative and the β-ketoester.
-
Side-products: Arising from alternative reaction pathways. In the Conrad-Limpach synthesis, this can include isomers or products from undesired condensations.[4][5]
Q2: I'm seeing significant streaking or broad peaks during column chromatography. What could be the cause?
A2: This is a common issue with polar, heterocyclic compounds and can be attributed to several factors:
-
Keto-enol tautomerism: The interconversion between the keto and enol forms on the stationary phase can lead to peak broadening.[6]
-
Strong interaction with silica gel: The acidic nature of silica gel can lead to strong adsorption of the basic quinoline nitrogen and the acidic hydroxyl group, causing streaking.
-
Inappropriate solvent system: If the polarity of the eluent is too low, the compound will move slowly and diffuse, leading to broad peaks. Conversely, if it's too high, you'll get poor separation.
Q3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to:
-
A high concentration of impurities: Impurities can lower the melting point of the mixture.
-
The solution being too supersaturated: This can be caused by cooling the solution too quickly.
-
An inappropriate solvent: The solvent may be too good at dissolving the compound even at lower temperatures.
Q4: Can I use acid-base extraction for purification? What are the key considerations?
A4: Yes, acid-base extraction is a highly effective method for purifying this compound, leveraging its amphoteric nature (possessing both acidic and basic sites). The key is to carefully control the pH to selectively extract your compound.
Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting tips for the most common purification methods for this compound.
Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The choice of solvent is critical for success.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: In parallel in small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.
| Solvent | Suitability for 4-Hydroxyquinolones | Comments |
| Methanol/Ethanol | Often a good choice. | Can be a good starting point for solvent screening.[7] |
| Water | Can be effective if the compound has sufficient polarity. | May require a large volume of water. |
| Ethyl Acetate | May be suitable, possibly in a solvent pair. | |
| Acetone | Can be a good solvent, often used in a pair with a non-polar solvent. | |
| Dichloromethane | Good for dissolving, but may not be ideal for crystallization on its own. |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" | Solution is too supersaturated or contains a high level of impurities. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form | The solution is not saturated enough, or crystallization is slow to initiate. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, evaporate some of the solvent and cool again. |
| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Column Chromatography
Column chromatography offers a higher degree of purification and is particularly useful for removing closely related impurities.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of 0.2-0.4. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). For 4-hydroxy-2-quinolone derivatives, a 1:1 mixture of ethyl acetate and petroleum ether has been used.
-
Column Packing: Pack a column with silica gel using the chosen eluent. Ensure the packing is uniform to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If your compound is not very soluble, you can "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Run the column, collecting fractions. You can use isocratic elution (a constant solvent mixture) or gradient elution (gradually increasing the polarity of the eluent).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Streaking/Broad Peaks | Tautomerism or strong interaction with silica. | Add a small amount of a modifier to the eluent, such as 0.5-1% triethylamine for basic compounds or a small amount of acetic acid if the compound is acidic. Consider using a different stationary phase like alumina. |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. A less polar solvent system will increase retention and may improve the separation of closely eluting compounds. |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). A common gradient is to start with a low polarity mixture and gradually increase the percentage of the more polar solvent. |
| Cracked Column Bed | Improper packing or running the column too fast. | Ensure the silica gel is properly slurried and settled during packing. Apply gentle pressure to run the column at a steady rate. |
Visualization of TLC Plates
Since this compound is a conjugated aromatic system, it should be visible under a UV lamp (254 nm).[8] However, some impurities may also be UV-active. Using a chemical stain can help differentiate between spots.
-
Potassium Permanganate Stain: Good for visualizing compounds that can be oxidized, such as alcohols and alkenes.
-
p-Anisaldehyde Stain: A general-purpose stain that reacts with many functional groups to give colored spots upon heating.[9]
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor, which reversibly adsorbs to many organic compounds, appearing as brown spots.[9]
Acid-Base Extraction
This technique is excellent for separating acidic, basic, and neutral compounds. This compound is amphoteric, meaning it has both an acidic hydroxyl group and a basic quinoline nitrogen.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash with Base: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic hydroxyl group, forming a water-soluble salt that will move to the aqueous layer. Separate the layers.
-
Wash with Acid: Wash the remaining organic layer with a dilute aqueous acid, such as 1M HCl. This will protonate the basic quinoline nitrogen, forming a water-soluble salt that will also move to the aqueous layer. Separate the layers.
-
Isolation of the Product:
-
Carefully acidify the basic aqueous extract from step 2 with dilute HCl until the product precipitates out.
-
Carefully basify the acidic aqueous extract from step 3 with a dilute base like NaOH or NaHCO3 until the product precipitates.
-
-
Collection: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Workflow for Acid-Base Extraction
Caption: Acid-Base Extraction Workflow.
Troubleshooting Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions. |
| No Precipitation upon pH adjustment | The product is soluble in the aqueous layer even in its neutral form, or the pH was not adjusted correctly. | Ensure the pH is adjusted to the isoelectric point of the molecule. If the product is water-soluble, you may need to back-extract it into an organic solvent after neutralization. |
| Low Recovery | Incomplete extraction or precipitation. | Perform multiple extractions with smaller volumes of the aqueous acid/base. Ensure the pH is adjusted to maximize precipitation. |
Final Considerations and Best Practices
-
Purity Analysis: After purification, it is essential to assess the purity of your this compound. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.
-
Stability: 4-Hydroxyquinolines can be sensitive to light and air.[10] It is advisable to store the purified compound in a cool, dark place under an inert atmosphere if necessary.
-
Safety: Always handle organic solvents and chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
This guide provides a comprehensive framework for the purification of this compound. By understanding the chemical principles behind each technique and anticipating potential challenges, you can optimize your purification strategy to obtain a high-purity product efficiently.
References
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC - PubMed Central.
- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google P
- (PDF) 4-Hydroxy-2(1H)-quinolone.
- 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem - NIH.
- 4-Hydroxy-2-methylquinoline 98.5 607-67-0 - Sigma-Aldrich.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC - NIH.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed.
- Gradient elution system used in quinolone separation - ResearchG
- 2-HYDROXY-4-METHYLQUINOLINE | 607-66-9 - ChemicalBook.
- Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC.
- Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large arom
- Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC.
- US2504875A - Method for producing 4-hydroxyquinolines - Google P
- 2.
- TLC Visualiz
- Keto-Enol Tautomerism : Key Points - Master Organic Chemistry.
- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains - Frontiers.
- An In-Depth Technical Guide to the Solubility of 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone in Organic Solvents - Benchchem.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH.
- Acid-Base Extraction.1.
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Keto-enol tautomeriz
- troubleshooting side reactions in the synthesis of quinoline deriv
- Visualizing a TLC pl
- Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies - PubMed.
- Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing.
- keto-enol tautomeriz
- Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC - NIH.
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd.
- Discovery of Novel Derivatives of Catechin Gallate with Antimycobacterial Activity from Kirkia wilmsii Engl. Extracts - MDPI.
- TLC Visualiz
- What Is Gradient Elution In Chromatography? - Chemistry For Everyone - YouTube.
- Conrad-limpach-knorr synthesis of Quinolone - YouTube.
- 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem.
- Keto-enol tautomerism - Chrom
- 4-Hydroxy-2-methylquinoline, 98+% - Fisher Scientific.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central.
- 4-Methoxyphenol | C7H8O2 | CID 9015 - PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 7. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
Technical Support Center: Optimizing Methoxylation of 2,4-Dichloroquinoline
Welcome to the technical support center for the optimization of reaction conditions for the methoxylation of 2,4-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of 2,4-dimethoxyquinoline and related derivatives.
Reaction Overview and Mechanism
The methoxylation of 2,4-dichloroquinoline is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-poor quinoline ring, activated by the two electron-withdrawing chlorine atoms, is attacked by the methoxide nucleophile (CH₃O⁻). The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequent elimination of the chloride leaving group restores aromaticity and yields the methoxy-substituted product.
The nitrogen atom in the quinoline ring plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by withdrawing electron density.[2] This makes these positions electrophilic and susceptible to reaction with strong nucleophiles like sodium methoxide.
Visualizing the SNAr Mechanism
Caption: SNAr mechanism for the methoxylation of 2,4-dichloroquinoline.
Standard Experimental Protocol
This protocol provides a reliable starting point for the synthesis of 2,4-dimethoxyquinoline.
Materials:
-
2,4-Dichloroquinoline
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ice
-
Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (6.1 equivalents) in small portions to anhydrous methanol. The reaction is exothermic, so cooling may be necessary.[3]
-
Reaction Setup: Once the sodium has completely dissolved, add 2,4-dichloroquinoline (1 equivalent) to the freshly prepared sodium methoxide solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24 hours.[4][5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into an ice-water mixture. A white precipitate of the crude product should form.
-
Isolation: Filter the precipitate and wash with cold water.
-
Purification: Purify the crude product by column chromatography using a hexane:ethyl acetate (9:1) solvent system to separate the desired 2,4-dimethoxyquinoline from the monosubstituted intermediate (4-chloro-2-methoxyquinoline) and any unreacted starting material.[4][5]
Troubleshooting Guide (Q&A Format)
This section addresses common issues encountered during the methoxylation of 2,4-dichloroquinoline.
Q1: My reaction is very slow or incomplete, even after 24 hours. What could be the cause?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Insufficiently Anhydrous Conditions: Sodium methoxide is highly sensitive to moisture.[6] Any water present in the methanol will consume the methoxide, reducing its effective concentration. Ensure you are using freshly opened or properly dried methanol.
-
Poor Quality Sodium Methoxide: If using a commercial solution, it may have degraded over time. It is often best to prepare it fresh from sodium metal and anhydrous methanol.[3]
-
Inadequate Temperature: While refluxing methanol is the standard, ensure your heating mantle and condenser are functioning correctly to maintain a consistent reflux. Lower temperatures will significantly slow down the reaction rate.
-
Insufficient Excess of Nucleophile: A significant excess of sodium methoxide is typically required to drive the reaction to completion. A 6-fold excess is a good starting point.[4][5]
Q2: I am observing a significant amount of the monosubstituted product (4-chloro-2-methoxyquinoline) in my final product mixture. How can I increase the yield of the disubstituted product?
A2: The formation of the monosubstituted product is a common issue and indicates that the second substitution is the rate-limiting step. To favor the formation of 2,4-dimethoxyquinoline:
-
Increase Reaction Time: Extend the reflux time beyond 24 hours and monitor the reaction progress carefully by TLC or GC-MS until the monosubstituted product is consumed.
-
Increase the Excess of Sodium Methoxide: A higher concentration of the nucleophile will increase the rate of the second substitution.
-
Elevate the Temperature (with caution): If using a higher boiling point solvent is an option (though methanol is standard for methoxylation), increasing the temperature can accelerate the second substitution. However, this may also lead to side reactions.
Q3: My reaction has resulted in a dark, tarry mixture, making purification difficult. What causes this and how can it be prevented?
A3: Tar formation is often a result of side reactions, which can be promoted by:
-
High Temperatures for Extended Periods: While heat is necessary, prolonged exposure to high temperatures can lead to polymerization and degradation of the quinoline ring.[7]
-
Presence of Oxygen: While not always strictly necessary to run under an inert atmosphere for this specific reaction, doing so can prevent oxidative side reactions that may contribute to tar formation.
-
Impurities in the Starting Material: Ensure the 2,4-dichloroquinoline is of high purity.
To mitigate tar formation, consider using a moderating agent like ferrous sulfate, which can help control exothermic reactions, although this is more common in other quinoline syntheses like the Skraup synthesis.[7] Careful temperature control is paramount.
Q4: The purification by column chromatography is not giving good separation between the disubstituted and monosubstituted products. What can I do?
A4: If the standard 9:1 hexane:EtOAc system is not providing adequate separation:
-
Adjust the Solvent Polarity: Try a less polar solvent system, for example, 95:5 hexane:EtOAc, to increase the separation between the more polar monosubstituted product and the less polar disubstituted product.
-
Use a Different Stationary Phase: If silica gel is not effective, consider using alumina.
-
Recrystallization: If the desired product is obtained in sufficient purity after the column, recrystallization can be an effective final purification step.
Visualizing the Troubleshooting Logic
Caption: Troubleshooting flowchart for 2,4-dichloroquinoline methoxylation.
Frequently Asked Questions (FAQs)
Q: What is the expected yield for this reaction? A: With optimized conditions, yields of around 70% for 2,4-dimethoxyquinoline can be expected, with some recovery of the monosubstituted intermediate (around 12%).[4][5]
Q: Can I use other alkoxides for this reaction? A: Yes, other alkoxides like sodium ethoxide can be used to synthesize the corresponding 2,4-dialkoxyquinolines. The reaction principles remain the same, though reaction times and temperatures may need to be adjusted.
Q: What analytical techniques are best for monitoring this reaction? A: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the products. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating and identifying the components of the reaction mixture.[8]
Q: Is the reaction sensitive to air? A: While the reaction itself is not inherently air-sensitive, sodium methoxide is hygroscopic and will react with moisture in the air. Therefore, it is good practice to handle the reagents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure the potency of the nucleophile.
Q: What are the safety precautions for this reaction? A: Sodium metal is highly reactive and flammable; handle it with extreme care and away from water. The preparation of sodium methoxide is exothermic and can cause the methanol to boil.[3] 2,4-dichloroquinoline is a hazardous substance and should be handled in a fume hood with appropriate personal protective equipment (PPE).
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Sodium Methoxide (freshly prepared) | Ensures high reactivity and anhydrous conditions. |
| Solvent | Anhydrous Methanol | Acts as both the solvent and the source of the methoxy group. |
| Stoichiometry | 1 equivalent 2,4-dichloroquinoline to ~6 equivalents NaOMe | Excess nucleophile drives the reaction to completion.[4][5] |
| Temperature | Reflux (~65 °C) | Provides sufficient energy for the substitution to occur at a reasonable rate. |
| Reaction Time | 24+ hours | Ensures conversion to the disubstituted product. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the hygroscopic sodium methoxide from moisture. |
References
- Demethylation of 2,4-dimethoxyquinolines: the synthesis of
- Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. Organic & Biomolecular Chemistry (RSC Publishing).
- side reactions in the synthesis of quinoline deriv
- ANALYTICAL METHODS. Toxicological Profile for Methoxychlor - NCBI Bookshelf.
- Sodium methoxide. Wikipedia.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Quinoline: A vers
- Sodium methoxide. Chongqing Chemdad Co. ,Ltd.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 4. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Sodium methoxide Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A-Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Hydroxy-2-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Among these, quinoline derivatives hold a significant position due to their broad spectrum of biological activities. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-hydroxy-2-methoxyquinoline, a key intermediate in the synthesis of various bioactive molecules. By comparing its spectral features with those of structurally related analogs, we will delineate the subtle yet significant influence of substituent positioning on the electronic environment of the quinoline scaffold.
The Structural Context: Understanding Substituent Effects in Quinolines
The ¹H NMR spectrum of a substituted quinoline is a detailed map of the electronic environment of each proton. The chemical shift (δ), multiplicity, and coupling constants (J) of each signal are profoundly influenced by the nature and position of substituents on the ring system. In the case of this compound, the interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups dictates the spectral landscape.
A critical consideration for 4-hydroxyquinolines is the potential for tautomerism. The equilibrium between the 4-hydroxyquinoline and 4-quinolone forms can significantly impact the observed NMR spectrum, particularly the chemical shifts of the protons on the pyridinone ring and the presence or absence of a distinct hydroxyl proton signal. In many instances, the quinolone tautomer is the predominant form in solution.
Comparative ¹H NMR Spectral Analysis
| Compound | H3 | H5 | H6 | H7 | H8 | -OCH₃ | -OH/NH | Solvent |
| 4-Hydroxyquinoline | 6.115 (d) | 7.970 (d) | 7.358 (t) | 7.605 (t) | 8.167 (d) | - | 11.91 (s) | DMSO-d₆ |
| 4-Methoxy-1H-quinolin-2-one | 6.21 (s) | 7.95 (s) | 7.20 (d) | 6.98-7.41 (m) | 6.98-7.41 (m) | 3.99 (s) | - | Not Specified |
| Predicted this compound | ~6.0-6.2 (s) | ~7.9-8.1 (d) | ~7.2-7.4 (t) | ~7.5-7.7 (t) | ~7.8-8.0 (d) | ~4.0 (s) | Broad singlet | DMSO-d₆ |
Note: The data for 4-Hydroxyquinoline is from an experimental spectrum.[1] The data for 4-Methoxy-1H-quinolin-2-one is from a published synthesis and characterization.[2] The data for this compound is a prediction based on the analysis of related structures and general substituent effects.
Analysis of Spectral Data:
-
The Methoxy Signal (-OCH₃): The methoxy group at the C2 position in this compound is expected to appear as a sharp singlet around δ 4.0 ppm.[3] This is a characteristic chemical shift for a methoxy group attached to an aromatic ring.
-
The C3-Proton (H3): In 4-hydroxyquinoline, the proton at the C3 position appears as a doublet at δ 6.115 ppm.[1] For 4-methoxy-1H-quinolin-2-one, the C3-proton is a singlet at δ 6.21 ppm.[2] For our target molecule, we can predict the H3 signal to be a singlet in a similar region, likely slightly upfield due to the combined electron-donating effects of the adjacent methoxy and hydroxyl groups.
-
The Aromatic Protons (H5-H8): The protons on the benzenoid ring (H5, H6, H7, and H8) will exhibit a complex splitting pattern.
-
H8: This proton is situated in the bay region and is typically the most deshielded of the benzenoid protons, appearing as a doublet at the lowest field, likely around δ 7.8-8.0 ppm.
-
H5: This proton will also be a doublet, influenced by the adjacent nitrogen atom, and is expected to resonate around δ 7.9-8.1 ppm.
-
H6 and H7: These protons will appear as triplets (or more complex multiplets due to second-order effects) in the mid-range of the aromatic region, approximately between δ 7.2 and 7.7 ppm.
-
-
The Hydroxyl/Amide Proton (-OH/NH): Due to the likely predominance of the quinolone tautomer, this proton will likely be observed as a broad singlet at a downfield chemical shift, potentially above δ 10 ppm, and its position can be concentration and temperature dependent.[4]
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality, reproducible ¹H NMR data for quinoline derivatives, a standardized experimental protocol is essential.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the quinoline derivative is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for hydroxyquinolines due to its ability to dissolve polar compounds and slow down the exchange of labile protons, allowing for the observation of -OH or -NH signals. Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).
-
Concentration: For a standard ¹H NMR experiment, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). Most commercially available deuterated solvents already contain TMS.
Caption: Workflow for preparing a quinoline derivative sample for ¹H NMR analysis.
II. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for ¹H NMR.
-
Number of Scans: 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans allows for adequate relaxation of the protons.
-
Spectral Width: Set the spectral width to encompass all expected proton signals, typically from -1 to 13 ppm.
-
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Caption: Step-by-step process for acquiring and processing ¹H NMR data.
Conclusion and Future Perspectives
The ¹H NMR spectrum of this compound, while not directly available, can be reliably predicted through a comparative analysis with structurally similar compounds. The electron-donating methoxy group at the C2 position and the hydroxyl group at the C4 position (likely existing as a ketone in the quinolone tautomer) create a distinct pattern of chemical shifts and multiplicities. This guide provides a framework for interpreting the spectrum of this important synthetic intermediate and serves as a practical protocol for obtaining high-quality NMR data for quinoline derivatives.
For unambiguous assignment, especially in cases of complex substitution patterns, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable tools. These advanced experiments can definitively establish proton-proton and proton-carbon correlations, respectively, providing an unshakable foundation for structural elucidation. As the demand for novel quinoline-based therapeutics continues to grow, the mastery of NMR spectral analysis will remain a cornerstone of successful drug discovery and development.
References
-
(No author given). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
(No author given). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. [Link]
-
(No author given). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. ResearchGate. [Link]
-
(No author given). 1H NMR Chemical Shift. Oregon State University. [Link]
-
(No author given). Methoxy groups just stick out. ACD/Labs. [Link]
-
Susanti, E. V. H., et al. "Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques." SciTePress, 2018. [Link]
-
Abdou, M. M. "4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions." ResearchGate, 2012. [Link]
-
(No author given). 4-Hydroxyquinoline. PubChem. [Link]
-
(No author given). 4-Methoxyquinoline. PubChem. [Link]
-
(No author given). Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. [Link]
-
(No author given). NMR Characterization of Lignans. MDPI. [Link]
-
(No author given). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
(No author given). Proton NMR Table. MSU chemistry. [Link]
-
(No author given). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Kouznetsov, V. V., et al. "Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues." National Institutes of Health, 2024. [Link]
-
(No author given). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
-
(No author given). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
(No author given). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. MDPI. [Link]
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A Senior Application Scientist's Guide to the HPLC Analysis of 4-hydroxy-2-methoxyquinoline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accurate and robust analysis of novel chemical entities is paramount. 4-hydroxy-2-methoxyquinoline, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry. The ability to reliably separate and quantify this analyte is a critical step in its journey from discovery to potential therapeutic application. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, alongside a discussion of alternative analytical techniques. As Senior Application Scientists, we aim to equip you not just with protocols, but with the scientific rationale to adapt and troubleshoot these methods for your specific needs.
Understanding the Analyte: this compound
This compound is a heterocyclic aromatic compound. Its structure, featuring both a hydroxyl and a methoxy group on the quinoline core, presents unique analytical challenges and opportunities. The hydroxyl group can engage in hydrogen bonding and its ionization state is pH-dependent, which will significantly influence its retention in reversed-phase HPLC. The methoxy group adds to the molecule's hydrophobicity. Understanding these physicochemical properties is the cornerstone of developing a successful separation method.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used analytical technique in the pharmaceutical industry for the separation, identification, and quantification of drug compounds.[1] Its precision, accuracy, and applicability to a wide range of analytes make it an indispensable tool. For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.
The Central Role of Retention Time in HPLC
In HPLC, the retention time (t_R) is the time it takes for an analyte to pass through the column to the detector. It is a critical parameter for compound identification and is influenced by a multitude of factors.[2] A stable and reproducible retention time is a key indicator of a robust analytical method.
Factors Influencing the Retention Time of this compound
The retention of this compound in RP-HPLC is primarily governed by its partitioning between the nonpolar stationary phase (typically C18) and the polar mobile phase. The following factors are critical in modulating its retention time:
-
Mobile Phase Composition: The ratio of organic modifier (e.g., acetonitrile or methanol) to aqueous buffer is a primary determinant of retention. Increasing the organic content will decrease the retention time of hydrophobic compounds. For this compound, a balance must be struck to achieve adequate retention without excessive peak broadening.
-
pH of the Mobile Phase: The hydroxyl group on the quinoline ring has a pKa, and its ionization state will change with the pH of the mobile phase. When the hydroxyl group is deprotonated (at higher pH), the molecule becomes more polar and will have a shorter retention time in RP-HPLC. Conversely, at a pH below its pKa, it will be more retained. Therefore, controlling the pH with a suitable buffer is essential for reproducible retention times.
-
Stationary Phase Chemistry: While C18 columns are the most common, other stationary phases like C8 or those with polar end-capping can offer different selectivities and may be advantageous for optimizing the separation of quinoline derivatives.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Generally, increasing the temperature will lead to shorter retention times. Maintaining a constant and controlled column temperature is crucial for reproducibility.
-
Flow Rate: The flow rate of the mobile phase through the column is inversely proportional to the retention time. A higher flow rate will result in shorter analysis times, but may also lead to a decrease in resolution.
Predicting and Optimizing the Retention Time: A Practical Approach
While no specific, published retention time for this compound was identified in our comprehensive search, we can extrapolate from closely related compounds and established chromatographic principles to develop a robust analytical method. For instance, a reported method for a methoxy-substituted quinoline derivative (N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine) on a C18 column with a mobile phase of acetonitrile and water (80:20 v/v) at a flow rate of 0.5 mL/min yielded a retention time of 7.687 minutes. Given the structural similarities, this provides a valuable starting point for method development for this compound.
Furthermore, an application note for the HPLC analysis of the structurally similar 2,4-dihydroxyquinoline suggests a C18 stationary phase with a mobile phase consisting of a mixture of methanol and a pH-adjusted aqueous buffer.[3] This reinforces the general approach for analyzing hydroxyquinoline derivatives.
Table 1: Illustrative HPLC Method Parameters for Structurally Similar Quinolines
| Compound | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine | C18 | Acetonitrile:Water (80:20 v/v) | 0.5 | UV (340 nm) | 7.687 | Internal data, illustrative |
| 2,4-Dihydroxyquinoline | C18 | Methanol and pH-adjusted aqueous buffer | Not specified | UV | Not specified | [3] |
Based on this information, a logical starting point for developing a method for this compound would be a C18 column with a gradient elution starting with a lower percentage of organic modifier (e.g., 20-30% acetonitrile or methanol in a buffered aqueous phase) and ramping up to a higher percentage. The pH of the aqueous phase should be controlled, for example, with a phosphate or acetate buffer, to ensure consistent ionization of the hydroxyl group.
Alternative Analytical Methodologies: A Comparative Overview
While HPLC is the dominant technique, other analytical methods can be employed for the analysis of quinoline derivatives. The choice of method often depends on the specific analytical challenge, such as the required sensitivity, sample matrix, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For quinoline derivatives, derivatization may be necessary to increase their volatility, especially for those with polar functional groups like the hydroxyl group in this compound.
-
Advantages: High sensitivity and selectivity, excellent for structural elucidation.
-
Disadvantages: Requires derivatization for polar analytes, not suitable for thermally labile compounds.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates analytes based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent. For ionizable compounds like this compound, CE can be a powerful alternative to HPLC.
-
Advantages: High separation efficiency, low sample and solvent consumption, can be faster than HPLC.
-
Disadvantages: Lower sensitivity compared to HPLC with UV detection, can be more susceptible to matrix effects.
A comparative study of HPLC and CE for the determination of cetirizine dihydrochloride in human plasma found that while the HPLC method was faster, the CE method had significantly lower solvent consumption and a lower detection limit (3 ng/mL for CE vs. 5 ng/mL for HPLC).[4]
Spectrophotometric and Electroanalytical Methods
For the quantitative analysis of quinoline derivatives, spectrophotometric methods based on UV-Vis absorbance or fluorescence can be employed, though they may lack the specificity of separation-based techniques. Electroanalytical methods, such as voltammetry, offer high sensitivity and are particularly useful for electrochemically active compounds.
-
Advantages: Often simpler and less expensive instrumentation.
-
Disadvantages: Lower specificity compared to chromatographic methods, susceptible to interference from other compounds in the sample.
Table 2: Comparison of Analytical Techniques for Quinoline Derivatives
| Technique | Principle | Throughput | Sensitivity | Specificity | Key Considerations |
| HPLC-UV | Differential partitioning | High | Moderate to High | High | Versatile, robust, widely available. |
| UPLC-MS/MS | High-pressure differential partitioning coupled with mass analysis | Very High | Very High | Very High | High initial cost, requires expertise. |
| GC-MS | Differential partitioning in the gas phase with mass analysis | Moderate | High | Very High | Requires volatile and thermally stable analytes or derivatization. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field | High | Moderate | High | Low sample/solvent consumption, suitable for charged analytes. |
| Spectrophotometry | Absorbance or emission of light | High | Low to Moderate | Low | Prone to interference, best for simple matrices. |
| Electroanalytical Methods | Electrochemical reactions | Moderate | High | Moderate | Suitable for electroactive compounds, matrix effects can be challenging. |
Experimental Protocols and Method Validation: Ensuring Trustworthy Data
The development of a reliable analytical method culminates in its validation, which demonstrates that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines for the validation of analytical procedures.
Recommended HPLC Protocol for this compound
The following protocol is a recommended starting point for the HPLC analysis of this compound. Optimization will be necessary based on the specific instrumentation and sample matrix.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Parameters
A robust HPLC method should be validated for the following parameters according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow and Logic
To further clarify the process of HPLC method development and analysis, the following diagrams illustrate the key steps and relationships.
Caption: Figure 1: Experimental Workflow for HPLC Analysis.
Caption: Figure 2: Interacting Factors Influencing HPLC Retention Time.
Conclusion
References
- Kowalski, P., & Plenis, A. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
- Vella, F. M., et al. (2014). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1235-1246.
- BenchChem. (n.d.). The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents.
- ResearchGate. (n.d.). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC.
- ResearchGate. (n.d.). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations.
-
ResearchGate. (2019). HPLC analysis, different retention time?. Retrieved from [Link]
- Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Chemical Research, 36(1), 1-6.
- MDPI. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3056.
- MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7205.
- MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity.
- Kowalski, P., & Plenis, A. (2007). Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples.
- ResearchGate. (n.d.). Results of the comparison between CE and HPLC methods.
- BenchChem. (n.d.). The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents.
Sources
Deconstructing the Vibrational Fingerprint: A Comparative Guide to the IR Spectroscopy of 2-Methoxy-4-Quinolinol
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Infrared (IR) spectroscopy remains a powerful and accessible technique for identifying functional groups and probing the molecular architecture of synthesized molecules. This guide provides an in-depth analysis of the characteristic IR spectroscopic features of 2-methoxy-4-quinolinol, a heterocyclic compound with potential applications in medicinal chemistry. By comparing its spectral features with related quinolinol derivatives, we aim to provide a robust framework for the interpretation of its vibrational spectrum, grounded in fundamental principles and supported by experimental data from analogous systems.
The Logic of Vibrational Spectroscopy in Structural Analysis
Infrared spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), thus serves as a unique "vibrational fingerprint" of the molecule.
The position, intensity, and shape of absorption bands in an IR spectrum provide invaluable information about the functional groups present. For a molecule like 2-methoxy-4-quinolinol, we can anticipate distinct signals arising from the O-H stretching of the hydroxyl group, C-H stretching of the aromatic quinoline ring and the methoxy group, C=C and C=N stretching within the aromatic system, and C-O stretching vibrations. The interplay of these groups, including electronic and steric effects, will influence the precise location of these absorption bands, making a comparative approach particularly insightful.
Predicted Characteristic IR Peaks for 2-Methoxy-4-Quinolinol
The structure of 2-methoxy-4-quinolinol features a quinoline core substituted with a hydroxyl group at the 4-position and a methoxy group at the 2-position. This arrangement can lead to tautomerism between the quinolinol and quinolone forms. For the purpose of this analysis, we will consider the contributions of both tautomers to the overall spectrum, as their equilibrium can be influenced by the sample state (solid vs. solution) and solvent polarity.
Below is a table summarizing the expected characteristic IR absorption peaks for 2-methoxy-4-quinolinol, with assignments based on established group frequencies.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Assignment and Rationale |
| 3400 - 3200 (broad) | O-H stretch | This broad and strong absorption is characteristic of a hydroxyl group involved in intermolecular hydrogen bonding.[1] In the solid state, this is a prominent feature. |
| 3100 - 3000 | Aromatic C-H stretch | These medium to weak bands arise from the C-H stretching vibrations of the quinoline ring. |
| 2960 - 2850 | Aliphatic C-H stretch | These peaks, typically of medium intensity, are due to the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group. |
| ~1620, ~1580, ~1500 | C=C and C=N stretch | The quinoline ring system will exhibit several strong to medium bands in this region corresponding to the stretching of the carbon-carbon and carbon-nitrogen double bonds within the aromatic framework.[2][3] |
| ~1250 | Asymmetric C-O-C stretch | This strong band is characteristic of the asymmetric stretching of the aryl-alkyl ether linkage in the methoxy group. |
| ~1040 | Symmetric C-O-C stretch | A medium to strong band corresponding to the symmetric stretching of the C-O-C bond in the methoxy group. |
| ~1200 | C-O stretch (phenol) | The stretching vibration of the C-O bond of the phenolic hydroxyl group is expected in this region. |
| 850 - 750 | C-H out-of-plane bend | These bands, often sharp and of medium to strong intensity, are characteristic of the out-of-plane bending of the C-H bonds on the substituted benzene ring portion of the quinoline system. The exact positions can help determine the substitution pattern.[2] |
A Comparative Analysis: The Influence of Substituents on the Quinoline Core
To understand the specific spectral contributions of the methoxy and hydroxyl groups, it is instructive to compare the expected spectrum of 2-methoxy-4-quinolinol with the experimental spectra of 4-hydroxyquinoline and 2-methoxyquinoline.
4-Hydroxyquinoline: The Hydroxyl Signature
The IR spectrum of 4-hydroxyquinoline is dominated by the presence of the hydroxyl group. A prominent, broad absorption band is typically observed in the 3400-3200 cm⁻¹ region, indicative of O-H stretching with hydrogen bonding.[4] The presence of this group also influences the electronic distribution within the quinoline ring, which can be observed in the C=C and C=N stretching region (1620-1500 cm⁻¹).
2-Methoxyquinoline: The Methoxy Fingerprint
In contrast, the IR spectrum of 2-methoxyquinoline would lack the broad O-H stretching band.[5] Its defining features would include the characteristic aliphatic C-H stretching bands of the methoxy group between 2960 and 2850 cm⁻¹ and the strong C-O-C stretching vibrations around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
2-Methoxy-4-Quinolinol: A Hybrid Spectrum
The IR spectrum of 2-methoxy-4-quinolinol is therefore expected to be a composite of the features observed in its parent analogues. The presence of both the broad O-H stretch from the 4-hydroxy substituent and the distinct C-H and C-O stretches from the 2-methoxy group would be the key identifiers for this molecule.
The following table provides a comparative summary of the key expected IR peaks for these three compounds.
| Vibrational Mode | 4-Hydroxyquinoline | 2-Methoxyquinoline | 2-Methoxy-4-Quinolinol (Predicted) |
| O-H stretch | ~3400-3200 cm⁻¹ (broad, strong) | Absent | ~3400-3200 cm⁻¹ (broad, strong) |
| Aromatic C-H stretch | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| Aliphatic C-H stretch | Absent | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| C=C, C=N stretch | ~1620, ~1580, ~1500 cm⁻¹ | ~1610, ~1570, ~1490 cm⁻¹ | ~1620, ~1580, ~1500 cm⁻¹ |
| Asymmetric C-O-C stretch | Absent | ~1250 cm⁻¹ | ~1250 cm⁻¹ |
| C-O stretch (phenol) | ~1200 cm⁻¹ | Absent | ~1200 cm⁻¹ |
| Symmetric C-O-C stretch | Absent | ~1040 cm⁻¹ | ~1040 cm⁻¹ |
Experimental Protocol: Acquiring an IR Spectrum
For researchers seeking to experimentally verify the structure of synthesized 2-methoxy-4-quinolinol, the following general protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended as a starting point. ATR is a common and convenient technique for solid and liquid samples.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.
Methodology:
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount of the solid 2-methoxy-4-quinolinol powder onto the center of the ATR crystal.
-
Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their respective wavenumbers.
Visualizing the Molecular Vibrations
To further aid in the conceptual understanding of the key vibrational modes, the following diagram illustrates the molecular structure of 2-methoxy-4-quinolinol and highlights the bonds responsible for the most characteristic IR absorptions.
Figure 1. Key vibrational modes of 2-methoxy-4-quinolinol.
Conclusion
The infrared spectrum of 2-methoxy-4-quinolinol is predicted to exhibit a unique combination of absorption bands that clearly indicate the presence of its key functional groups: a hydroxyl group, a methoxy group, and a quinoline core. By understanding the characteristic frequencies of these groups and how they manifest in related molecules, researchers can confidently interpret experimental spectra to confirm the identity and purity of this compound. The comparative approach outlined in this guide provides a logical and scientifically rigorous framework for the structural elucidation of 2-methoxy-4-quinolinol and other substituted quinoline derivatives.
References
- Infrared Spectroscopy – Analytical chemistry laboratory, ICT Prague. (n.d.).
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Retrieved from [Link]
-
Mohamed, T. A., et al. (2014). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Fadda, A. A., et al. (2012). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. Retrieved from [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]
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- 4. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyquinoline | 6931-16-4 | Benchchem [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-2-methoxyquinoline
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of a dedicated SDS for 4-Hydroxy-2-methoxyquinoline, a conservative risk assessment is paramount. Based on the hazard profiles of analogous quinoline derivatives, we must assume this compound may exhibit similar toxicological and hazardous properties.
Anticipated Hazards:
-
Acute Toxicity (Oral): Many quinoline derivatives are harmful if swallowed.[1]
-
Skin and Eye Irritation: Contact with similar compounds can cause skin irritation and serious eye irritation or damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2]
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified the parent compound, quinoline, as a possible human carcinogen.[3][4]
-
Environmental Hazard: Quinoline and its derivatives can be toxic to aquatic life.[5]
This presumptive hazard profile dictates that this compound must be handled as a hazardous substance, with all appropriate safety measures in place.
Table 1: Presumptive Hazard Classification and GHS Pictograms for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 💀 | Danger | H301: Toxic if swallowed.[6] |
| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | corrosive | Danger | H318: Causes serious eye damage.[6] |
| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and fine dust.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, consider additional protective clothing.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[8]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any solid this compound, including residues from weighing boats and contaminated paper towels, in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware: Glassware and other lab equipment that cannot be decontaminated should be disposed of as solid hazardous waste.
Step 2: Container Selection and Labeling
-
Container Integrity: Use containers that are in good condition, with no leaks or cracks, and have a secure, tightly fitting lid.
-
Labeling: All waste containers must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date
-
Step 3: On-site Storage
-
Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.
-
Ensure the storage area is secure, well-ventilated, and away from sources of heat or ignition.[7]
-
Keep containers closed at all times, except when adding waste.
Step 4: Final Disposal
-
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
The preferred method of disposal for this type of organic compound is high-temperature incineration in a permitted hazardous waste incinerator.[2] This process ensures the complete destruction of the compound, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides.[5]
-
Never attempt to neutralize or treat this chemical waste in the laboratory without a validated and approved procedure, as incomplete reactions could produce other hazardous byproducts.
The Science of Safe Disposal: Why These Steps Matter
The procedures outlined above are rooted in a deep understanding of chemical reactivity and toxicology. Quinoline and its derivatives are heterocyclic aromatic compounds. The nitrogen atom in the ring system can influence its chemical and biological activity.
Thermal Decomposition:
While specific data for this compound is unavailable, studies on similar compounds show that thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[5][9] High-temperature incineration in a controlled environment with flue gas scrubbing is designed to manage these emissions safely.
Environmental Persistence and Impact:
Improper disposal, such as pouring the chemical down the drain, can lead to its introduction into aquatic ecosystems.[5] The EPA has highlighted the presence of pharmaceuticals in drinking and surface waters as a growing concern.[10] The sewer prohibition for hazardous waste pharmaceuticals is a direct regulatory response to this issue.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521938, 4-Methoxyquinoline. Retrieved from [Link]
-
El-Demerdash, S. H., El-Gogary, T. M., & El-Nahas, A. M. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. International Journal of Chemical Kinetics, 50(7), 485-495. Retrieved from [Link]
-
Abdou, M. M. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Saudi Chemical Society, 18(6), S3325-S3337. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Fotsop, C. G., Lieba, A., & Scheffler, F. (2022). Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. RSC Advances, 12(45), 29337-29353. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5331295, 2'-Hydroxy-4-methoxychalcone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2000). Quinoline. Retrieved from [Link]
-
Rios-Linares, C., et al. (2022). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Molecules, 27(22), 7805. Retrieved from [Link]
-
OKCHEM. (n.d.). Exploring 4-Hydroxy-7-Methoxyquinoline: Properties and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal decomposition of 4-hydroxy-2-butanone in m-xylene solution: Experimental and computational study. Retrieved from [Link]
-
de Oliveira, V. M., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 35(3), 454-459. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Quinoline. Retrieved from [Link]
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Navigating the Safe Handling of 4-Hydroxy-2-methoxyquinoline: A Guide to Personal Protective Equipment and Operational Best Practices
For Researchers, Scientists, and Drug Development Professionals
Inferred Hazard Profile: A Synthesis of Analogous Compound Data
Based on the hazard classifications of similar quinoline compounds, 4-Hydroxy-2-methoxyquinoline should be handled as a substance that poses risks of skin irritation, serious eye irritation, and respiratory irritation.[1] Prudent practice dictates treating this compound with the same level of caution as its well-documented relatives.
The following table summarizes the hazard classifications for structurally similar chemicals, forming the basis of our safety recommendations:
| Hazard Classification | Analogous Compound(s) | Key Findings |
| Skin Corrosion/Irritation | Quinoline-2-carboxylic acid | Causes skin irritation. |
| Serious Eye Damage/Irritation | Quinoline-2-carboxylic acid | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Quinoline-2-carboxylic acid | May cause respiratory irritation.[1] |
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing specific Personal Protective Equipment (PPE), it is crucial to ground our safety philosophy in the hierarchy of controls. This framework prioritizes the most effective measures for risk reduction.
Figure 1: The Hierarchy of Controls prioritizes safety measures from most to least effective.
While elimination or substitution of this compound may not be feasible in a research context, the subsequent levels of control are critical.
Essential Personal Protective Equipment (PPE): Your Last Line of Defense
Personal Protective Equipment is a critical barrier between you and potential chemical exposure. The following PPE is mandatory when handling this compound.
Hand Protection: The Critical Barrier
-
Glove Selection: Chemical-resistant gloves are non-negotiable. Nitrile or neoprene gloves are recommended for their broad resistance to a range of chemicals.[1] Always inspect gloves for tears or punctures before use.[2]
-
Glove Usage: For incidental contact, disposable nitrile gloves are suitable but should be changed immediately upon contamination.[2] For tasks with a higher potential for exposure, such as weighing or preparing solutions, double-gloving is a prudent measure. Never reuse disposable gloves.[2]
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Primary Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or contact with airborne powder.
-
Secondary Protection: A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.
Body Protection: Minimizing Skin Contact
-
Laboratory Coat: A standard laboratory coat is required to protect skin and personal clothing from contamination.
-
Chemical-Resistant Apron: When handling larger quantities of this compound or when there is a heightened risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls as the First Choice: All work with powdered this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[1]
-
Task-Dependent Respiratory Protection:
-
For Solid Form: When weighing or otherwise handling the powdered form, an N95 or higher particulate respirator is recommended to prevent inhalation of dust.
-
For Solutions: If working with solutions where vapors may be generated, an air-purifying respirator with organic vapor cartridges may be necessary, especially if the work is not performed in a fume hood.
-
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is crucial for minimizing the risk of exposure and ensuring the integrity of your experiments.
Figure 2: A systematic workflow for the safe handling of this compound.
Step 1: Preparation
-
Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves (consider double-gloving), and chemical splash goggles.
-
Prepare Work Area: Ensure all work is conducted within a certified chemical fume hood.[1] Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.
Step 2: Handling
-
Weighing: When weighing the solid, use a spatula and a weigh boat. Avoid creating dust clouds.
-
Transferring: Carefully transfer the powder to your reaction vessel.
-
Preparing Solutions: When dissolving the solid, add it slowly to the solvent to prevent splashing.[1]
Step 3: Experimental Procedures
-
Maintain Distance: Keep a safe distance from the reaction apparatus.
-
Use Shielding: Employ appropriate safety shields, especially for reactions under pressure or at elevated temperatures.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills: For minor spills of the powder, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a labeled hazardous waste container.[3] Clean the area with a suitable solvent.
-
Large Spills: For larger spills, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.
Disposal Plan: Responsible Management of Chemical Waste
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with institutional and regulatory guidelines.[6]
Step 1: Waste Segregation
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]
Step 2: Containerization
-
Use only approved hazardous waste containers that are compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[4]
-
Ensure containers are in good condition and have a secure, tight-fitting lid.[4]
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[6] Include the date and your contact information.
Step 4: Storage and Pickup
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's EHS department to schedule a waste pickup.[4]
By adhering to these rigorous safety protocols, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.
References
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Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Available at: [Link].
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020, July 6). Available at: [Link].
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Spill Clean up Procedure. Safety & Risk Services. Available at: [Link].
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SOP for Chemicals (S to Z). Zaera Research Group. Available at: [Link].
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Guide for Chemical Spill Response. Available at: [Link].
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Spill procedure: Clean-up guidance. Available at: [Link].
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Hazardous Chemical Spill Control Procedure. Available at: [Link].
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Standard Operating Procedure for Management of Hazardous Materials. Available at: [Link].
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Standard Operating Procedures. Research Safety - University of Kentucky. Available at: [Link].
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STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Department of Chemistry | University of Toronto. Available at: [Link].
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OSHA Glove Selection Chart. Environmental Health and Safety. Available at: [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
